molecular formula C56H88O19 B045932 Periplocoside B CAS No. 115743-49-2

Periplocoside B

Cat. No. B045932
M. Wt: 1065.3 g/mol
InChI Key: LPSOSXGOHMUVDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Periplocoside B is a natural compound found in the roots of the plant Periploca sepium, which has been used in traditional Chinese medicine for centuries. This compound has gained significant attention in recent years due to its potential for use in scientific research and drug development.

Scientific Research Applications

  • Immunosuppressive Properties : Periplocoside E, a compound related to Periplocoside B, has been identified as having potent immunosuppressive effects. It inhibits T cell activation both in vitro and in vivo, suggesting potential applications in treating autoimmune diseases (Zhu et al., 2006).

  • Effects on Hepatitis : Periplocoside A, another related compound, has shown preventative effects on concanavalin A-induced hepatitis. This is closely linked with the inhibition of NKT-derived inflammatory cytokine productions, indicating a potential therapeutic application for human autoimmune-related hepatitis (Wan et al., 2008).

  • Transport Mechanisms in Drug-Herb Interactions : Research on periplocin, a component of Periploca sepium Bge (from which Periplocoside B is derived), has highlighted the role of transporters in drug-herb interactions. This study underscores the significance of considering potential drug-herb interactions due to the involvement of transporters like P-glycoprotein in the absorption and biliary excretion of compounds like periplocin (Liang et al., 2014).

  • Insecticidal Properties : Periplocosides, including Periplocoside B, have been noted for their insecticidal properties. Studies have explored their effects on the digestive system of insects and potential applications in pest control (Feng et al., 2016).

  • Neuroimmunological Effects : Periplocoside A has demonstrated a significant effect in ameliorating experimental autoimmune encephalomyelitis, a model for multiple sclerosis, by suppressing IL-17 production and inhibiting the differentiation of Th17 cells (Zhang et al., 2009).

  • Chemical Composition and Pharmacological Effects : A comprehensive analysis of the chemical components of Periplocae Cortex, including periplocoside compounds, has been conducted. This study provides valuable insights into the pharmacodynamics and quality control of these compounds, which are used in traditional Chinese medicine (Yang et al., 2020).

  • Antifungal Activity : Pregnane glycosides from Periploca sepium root barks, related to Periplocoside B, have shown significant antifungal activity against various phytopathogenic fungi, suggesting their potential as new fungicides or fungicide lead compounds (Li et al., 2019).

properties

CAS RN

115743-49-2

Product Name

Periplocoside B

Molecular Formula

C56H88O19

Molecular Weight

1065.3 g/mol

IUPAC Name

6-[[17-hydroxy-17-[1-[5'-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4'-methoxy-6',9-dimethylspiro[4,5a,6,7,9,9a-hexahydropyrano[3,4-c][1,2,5]trioxepine-3,2'-oxane]-7-yl]oxyethyl]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyl-2H-pyran-5-one

InChI

InChI=1S/C56H88O19/c1-28-21-39(60-9)48(58)52(65-28)70-35-15-18-53(7)34(22-35)13-14-36-37(53)16-19-54(8)38(36)17-20-56(54,59)33(6)69-44-25-42-51(31(4)68-44)74-75-55(27-64-42)26-43(63-12)50(32(5)73-55)72-46-24-41(62-11)49(30(3)67-46)71-45-23-40(61-10)47(57)29(2)66-45/h13,21,28-33,35-38,40-47,49-52,57,59H,14-20,22-27H2,1-12H3

InChI Key

LPSOSXGOHMUVDT-UHFFFAOYSA-N

SMILES

CC1C=C(C(=O)C(O1)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5(C(C)OC6CC7C(C(O6)C)OOC8(CC(C(C(O8)C)OC9CC(C(C(O9)C)OC1CC(C(C(O1)C)O)OC)OC)OC)CO7)O)C)C)OC

Canonical SMILES

CC1C=C(C(=O)C(O1)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5(C(C)OC6CC7C(C(O6)C)OOC8(CC(C(C(O8)C)OC9CC(C(C(O9)C)OC1CC(C(C(O1)C)O)OC)OC)OC)CO7)O)C)C)OC

synonyms

periplocoside B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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